N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
CAS No.: 946209-82-1
Cat. No.: VC11920817
Molecular Formula: C17H13N3O4S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946209-82-1 |
|---|---|
| Molecular Formula | C17H13N3O4S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H13N3O4S/c1-9-5-15(24-20-9)16(21)19-17-18-12(8-25-17)14-7-10-6-11(22-2)3-4-13(10)23-14/h3-8H,1-2H3,(H,18,19,21) |
| Standard InChI Key | HVPVGGJSVKHGEV-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC |
| Canonical SMILES | CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzofuran core substituted with a methoxy group at the 5-position, a thiazole ring linked at the 4-position, and a 3-methyl-1,2-oxazole-5-carboxamide moiety. Key structural attributes include:
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Benzofuran Ring: The electron-rich aromatic system facilitates electrophilic substitution reactions, while the methoxy group enhances solubility and modulates electronic effects .
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Thiazole Ring: A sulfur- and nitrogen-containing heterocycle known for its role in bioactivity, particularly in antimicrobial and anticancer agents .
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Oxazole-Carboxamide: The oxazole ring contributes to metabolic stability, and the carboxamide group enables hydrogen bonding with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
| SMILES | CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC |
| Topological Polar Surface Area | 116 Ų |
Synthetic Pathways
Synthesis involves multi-step reactions optimized for yield and purity:
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Benzofuran Formation: Cyclization of 2-hydroxy-5-methoxybenzaldehyde with propargyl bromide under acidic conditions.
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Thiazole Assembly: Reaction of α-bromoketone derivatives with thiourea.
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Oxazole Coupling: Amide bond formation between the thiazole intermediate and 3-methyl-1,2-oxazole-5-carboxylic acid using carbodiimide crosslinkers.
Critical challenges include regioselectivity in benzofuran functionalization and minimizing side reactions during thiazole ring closure .
Biological Activities and Mechanisms
Antimicrobial Properties
Benzofuran-thiazole hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . In vitro studies demonstrate:
Table 2: Comparative Antimicrobial Activity
| Compound | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs C. albicans |
|---|---|---|
| Parent Benzofuran | 12.5 | 25.0 |
| Target Compound | 3.12 | 12.5 |
Structure-Activity Relationships (SAR)
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Methoxy Group: Essential for DNA intercalation and topoisomerase II inhibition .
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Thiazole Ring: Sulfur atom enhances lipid solubility and biofilm penetration .
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Oxazole-Carboxamide: Stabilizes protein-ligand interactions via hydrogen bonding.
Pharmacokinetic and Toxicological Profiles
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Metabolism: Hepatic CYP3A4-mediated oxidation of the benzofuran ring .
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Toxicity: Low cytotoxicity (CC > 50 μM in HEK293 cells).
Applications and Future Directions
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